N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride
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Overview
Description
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride is a chemical compound that features a bromobenzyl group attached to a 2-methylpropan-2-amine moiety, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methylpropan-2-amine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis.
Procedure: The 4-bromobenzyl chloride is added dropwise to a solution of 2-methylpropan-2-amine in the presence of a base such as triethylamine. The mixture is stirred at room temperature for several hours.
Isolation: The product is then isolated by filtration, washed with a suitable solvent, and dried under vacuum to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and addition rates.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzylamine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzylamines, N-oxides, and reduced benzylamine derivatives.
Scientific Research Applications
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is utilized in studies investigating the biological activity of benzylamine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-2-methylpropan-2-amine hydrochloride
- N-(4-Fluorobenzyl)-2-methylpropan-2-amine hydrochloride
- N-(4-Methylbenzyl)-2-methylpropan-2-amine hydrochloride
Uniqueness
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain applications.
Biological Activity
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride, often referred to as N-BMB-H, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
N-BMB-H has the molecular formula C9H12BrClN. Its structure features a bromobenzyl group attached to a secondary amine, which contributes to its unique chemical properties. The presence of the bromine atom in the para position is particularly noteworthy as it influences the compound's reactivity and biological interactions.
The biological activity of N-BMB-H is primarily attributed to its interactions with neurotransmitter systems. Research indicates that it may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. These interactions can influence various physiological processes, including mood regulation, cognition, and behavior.
Molecular Targets
- Neurotransmitter Receptors : N-BMB-H potentially interacts with receptors involved in neurotransmission.
- Enzymatic Pathways : The compound may influence enzymatic activities related to neurotransmitter metabolism.
Antimicrobial Properties
Research has shown that N-BMB-H exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of compounds similar to N-BMB-H have been investigated for their antimicrobial properties, suggesting that modifications to the bromobenzyl structure can enhance efficacy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of N-BMB-H, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(o-Bromobenzyl)-N-methyl-2-propynylamine hydrochloride | Contains an o-bromobenzyl group | Different position of bromine affects reactivity |
N-(4-Bromobenzyl)-N-(tert-butyl)amine hydrochloride | tert-butyl group instead of methyl | Increased steric hindrance may alter properties |
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride | Different configuration at the amine | Stereochemistry influences biological activity |
The presence of the branched alkane structure and the para-positioned bromine distinguishes N-BMB-H from these compounds, potentially affecting its reactivity and biological interactions .
Case Studies
- Neurological Disorders : In studies focusing on neurological disorders, compounds similar to N-BMB-H have been shown to influence neurotransmitter levels significantly. This suggests that N-BMB-H could be a valuable candidate for further research in treating conditions like depression or anxiety .
- Pharmacological Applications : A recent study explored various derivatives of benzylamines for their pharmacological activities. Findings indicated that modifications to the benzyl group could enhance the binding affinity to specific receptors, hinting at possible therapeutic applications for N-BMB-H in drug development .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCVFIGUTHIZMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672608 |
Source
|
Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209906-44-4 |
Source
|
Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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